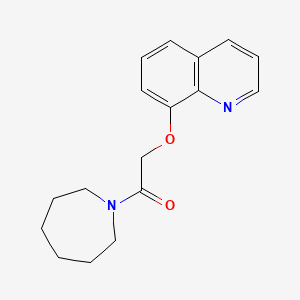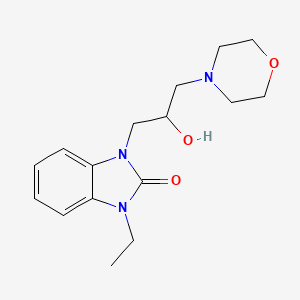
4-chloro-N-cyclopropyl-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
4-chloro-N-cyclopropyl-N-ethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, which are involved in a variety of cellular processes. By inhibiting CK2 activity, this compound can disrupt signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-cyclopropyl-N-ethylbenzamide is that it is a highly specific inhibitor of CK2, which can minimize off-target effects. However, this compound can also have cytotoxic effects at high concentrations, which can limit its use in some experiments. In addition, this compound can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of combination therapies that use this compound in conjunction with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of this compound in other diseases, such as viral infections and neurodegenerative disorders. Additionally, there is ongoing research on the development of more potent and selective CK2 inhibitors that may have improved therapeutic potential compared to this compound.
Synthesis Methods
4-chloro-N-cyclopropyl-N-ethylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine, followed by reaction with ethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-chloro-N-cyclopropyl-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been investigated for its potential role in other diseases, such as neurodegenerative disorders and viral infections.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTQTULDCDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)







![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
